molecular formula C8H5BrN4 B2374618 4-Bromo-6-pyrimidin-2-ylpyrimidine CAS No. 2166764-11-8

4-Bromo-6-pyrimidin-2-ylpyrimidine

Cat. No.: B2374618
CAS No.: 2166764-11-8
M. Wt: 237.06
InChI Key: YICUJMVMNDYHLR-UHFFFAOYSA-N
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Description

4-Bromo-6-pyrimidin-2-ylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a bromine atom at the 4th position and a pyrimidin-2-yl group at the 6th position of the pyrimidine ring.

Scientific Research Applications

4-Bromo-6-pyrimidin-2-ylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.

Future Directions

While specific future directions for 4-Bromo-6-pyrimidin-2-ylpyrimidine are not available, research in the field of pyrimidines is ongoing. For instance, there are studies on the anti-inflammatory activities and structure-activity relationships of pyrimidines . Additionally, research on the anticancer activity of pyrimidines is also being conducted .

Mechanism of Action

Target of Action

The primary targets of pyrimidine-based compounds, such as 4-Bromo-6-pyrimidin-2-ylpyrimidine, are often enzymes involved in inflammatory responses . These include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which play a crucial role in the production of prostaglandins, key mediators of inflammation .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the biochemical pathway that leads to the production of prostaglandins, specifically PGE2 . This results in a decrease in inflammation, as prostaglandins are key mediators of inflammatory responses .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives are generally influenced by their chemical structure, and modifications can be made to improve their bioavailability .

Result of Action

The result of the action of this compound is a reduction in the production of PGE2, leading to a decrease in inflammation . This can have beneficial effects in conditions where inflammation plays a key role.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-pyrimidin-2-ylpyrimidine typically involves the bromination of pyrimidine derivatives. One common method starts with 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. This method can yield a series of pyrimidine derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-pyrimidin-2-ylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

    6-Bromo-2,4-dipyrimidinylpyrimidine: Contains an additional pyrimidine ring.

    4-(Trihalomethyl)pyrimidin-2(1H)-ones: Structurally related with trihalomethyl groups replacing the bromine.

Uniqueness

4-Bromo-6-pyrimidin-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-6-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c9-7-4-6(12-5-13-7)8-10-2-1-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICUJMVMNDYHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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